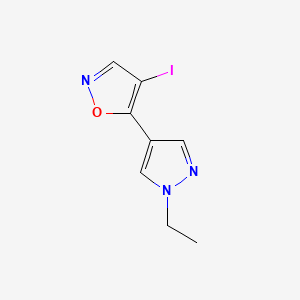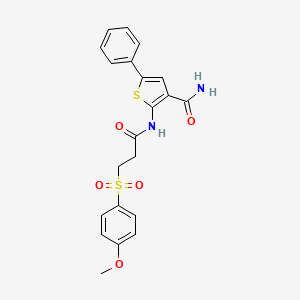
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H17F3N6O2 and its molecular weight is 370.336. The purity is usually 95%.
BenchChem offers high-quality 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on derivatives of imidazo-sym-triazine, highlighting the versatility of triazine derivatives in chemical synthesis. For example, Dovlatyan et al. (2008) reported on the synthesis of 2-Dimethylamino-4,6,7,8-tetrahydroimidazo[1,2-a]-sym-triazin-4-one and its conversion into derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones through the action of aryl isocyanates and arenesulfonyl chlorides. This demonstrates the compound's utility in generating a variety of chemical structures for further applications in materials science and potentially in drug design (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2008).
Applications in Material Science
Triazinyl urea derivatives have been investigated for their potential applications in material science, such as corrosion inhibitors. Mistry et al. (2011) evaluated the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion in acidic solutions. Their study found that these compounds effectively inhibited corrosion, suggesting their potential utility in protecting metals from acidic degradation. The research indicates that the specific structure of triazinyl urea derivatives plays a crucial role in adsorption and protective layer formation on metal surfaces (Mistry, Patel, Patel, & Jauhari, 2011).
Heterocyclic Compound Formation
The ability of triazine-based compounds to form heterocyclic structures has been explored, with implications for developing novel materials and pharmaceuticals. Matsuda et al. (1976) studied the reactions of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules, leading to the formation of imidazolidinone, triazinone, and pyrimidinone derivatives. This research underscores the compound's role in synthesizing heterocyclic compounds, which are critical in various industrial and pharmaceutical applications (Matsuda, Yamamoto, & Ishii, 1976).
properties
IUPAC Name |
1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O2/c1-24(2)12-21-11(22-14(23-12)26-3)8-19-13(25)20-10-6-4-5-9(7-10)15(16,17)18/h4-7H,8H2,1-3H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQWEXIMGMBLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)
![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)
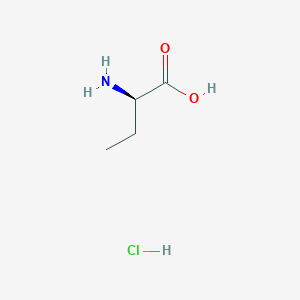

![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)


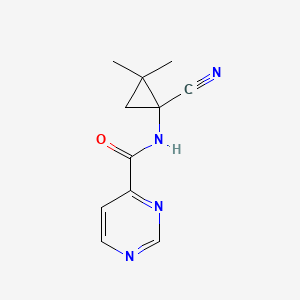

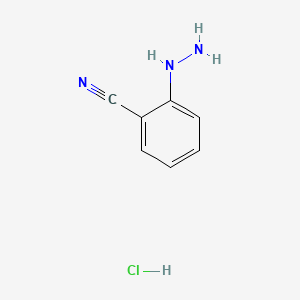
![[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid](/img/structure/B2698261.png)
![2-methyl-3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2698263.png)
